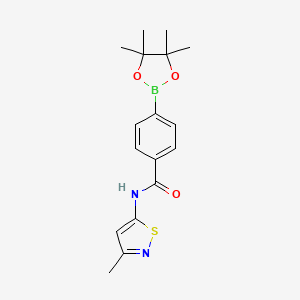

N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a 3-methylthiazole moiety and a boronate ester group. The compound’s structure combines a planar aromatic benzamide core with a thiazole heterocycle and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent. The boronate ester group is critical for its utility in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in organic synthesis .

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BN2O3S/c1-11-10-14(24-20-11)19-15(21)12-6-8-13(9-7-12)18-22-16(2,3)17(4,5)23-18/h6-10H,1-5H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEFXBTZMGERJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC(=NS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592319 | |

| Record name | N-(3-Methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-51-8 | |

| Record name | N-(3-Methyl-5-isothiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864754-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on available research.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H24BNO3S |

| Molecular Weight | 337.26 g/mol |

| InChI Key | OSJRDCMZZXQOKY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an agonist for various receptors involved in metabolic processes.

Target Receptors

Recent studies have highlighted the compound's potential interaction with the human constitutive androstane receptor (CAR) . CAR is known for its role in regulating genes involved in drug metabolism and clearance. The compound's ability to activate CAR could suggest a role in enhancing hepatic functions such as fatty acid oxidation and biotransformation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant potency in activating CAR. For instance:

- IC50 Values : The compound showed an IC50 value in the low micromolar range for CAR activation.

Cytotoxicity Assessment

Cytotoxicity studies reveal that while the compound activates CAR effectively, it also exhibits moderate cytotoxic effects on certain cell lines. This dual action necessitates further investigation to balance efficacy with safety.

Study 1: CAR Activation and Metabolic Impact

A recent study explored the effects of various derivatives of thiazole-based compounds on CAR activation. Among these derivatives, this compound was identified as a potent activator. The study utilized both recombinant cell lines and primary hepatocytes to assess the compound's efficacy .

Study 2: Comparative Analysis with Other Compounds

In a comparative analysis with known CAR agonists such as CITCO (6-(4-chlorophenyl)imidazo[2,1-b]thiazole), this compound demonstrated superior selectivity towards CAR over PXR (pregnane X receptor), making it a promising candidate for further development .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds featuring thiazole rings exhibit significant anticancer properties. The thiazole moiety is known to interact with various biological targets involved in cancer progression. Research has demonstrated that derivatives of thiazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have been shown to target specific kinases involved in cell signaling pathways critical for cancer cell survival .

2. Neuroprotective Effects

The neuroprotective properties of thiazole derivatives are also noteworthy. Studies have suggested that these compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways that are activated during neurodegenerative diseases. For example, thiazole-based compounds have been evaluated for their ability to inhibit neuroinflammation and promote neuronal survival in models of Alzheimer's disease .

3. Antimicrobial Properties

Thiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The structural features of this compound may enhance its efficacy against bacterial and fungal infections. Studies have reported that compounds with similar structures exhibit potent activity against resistant strains of bacteria .

Material Science Applications

1. Organic Electronics

The compound's boron-containing dioxaborolane moiety suggests potential applications in organic electronics and optoelectronic devices. Boron compounds are known for their ability to improve charge transport properties in organic semiconductors. Research indicates that incorporating such structures into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Sensors

this compound may also find utility in sensor technology due to its ability to selectively bind certain analytes. The thiazole ring can be functionalized to create selective sensors for metal ions or small organic molecules. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several classes of molecules, including benzamide derivatives, boronate esters, and heterocyclic systems. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula C₁₇H₁₈BN₃O₃S.

Key Differences and Implications

Boronate Ester vs. Carbamate/Carbonyl Groups :

- The target compound’s boronate ester enables participation in cross-coupling reactions, unlike Compounds 6 and 8a, which lack this functionality. However, EN300-26862372 () shares the boronate group but features a carbamate instead of a benzamide, limiting its direct biological relevance .

Heterocyclic Systems: The 3-methylthiazole in the target compound contrasts with the isoxazole (Compound 6) and pyridine (Compound 8a) moieties in analogs.

Thermal Stability :

- Compound 8a exhibits a high melting point (290°C), likely due to its acetyl and pyridine substituents, which promote intermolecular interactions. The target compound’s melting point is unreported but expected to be lower due to the flexible boronate ester .

Synthetic Utility :

- The target compound’s boronate group aligns with its role in Suzuki-Miyaura reactions, as described in . In contrast, Compounds 6 and 8a are primarily synthetic intermediates without boronate-driven reactivity .

Preparation Methods

Miyaura Borylation of 4-Bromobenzoic Acid

The boronate ester is installed via Miyaura borylation, a palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron.

Procedure :

4-Bromobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium acetate (3.0 equiv) are suspended in anhydrous dioxane. The mixture is heated at 80–90°C under nitrogen for 12–16 hours. Post-reaction, the crude product is purified via silica gel chromatography to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as a white solid.

Key Data :

- Yield : 72–85%

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 1.35 (s, 12H, pinacol CH₃).

Activation of the Benzoic Acid Derivative

Acid Chloride Formation

The benzoic acid is activated as an acid chloride to facilitate nucleophilic acyl substitution.

Procedure :

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is refluxed with excess thionyl chloride (3.0 equiv) in anhydrous dichloromethane for 2 hours. The solvent and excess SOCl₂ are removed in vacuo to yield the acid chloride as a pale-yellow solid.

Critical Considerations :

- Moisture must be rigorously excluded to prevent hydrolysis of the boronate ester.

- Alternative activators (e.g., oxalyl chloride) yield comparable results but require longer reaction times.

Amide Bond Formation with 5-Amino-3-Methyl-1,2-Thiazole

Coupling via Acid Chloride Intermediate

The acid chloride is reacted with 5-amino-3-methyl-1,2-thiazole under mild basic conditions.

Procedure :

The acid chloride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran and cooled to 0°C. 5-Amino-3-methyl-1,2-thiazole (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise. The reaction is stirred at room temperature for 4–6 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated, with purification via recrystallization from ethanol/water.

Key Data :

Alternative Coupling Using Carbodiimide Reagents

To avoid acid chloride handling, coupling agents like N,N-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are employed.

Procedure :

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) are stirred in dichloromethane at room temperature for 30 minutes. 5-Amino-3-methyl-1,2-thiazole (1.1 equiv) is added, and the reaction is stirred for 12 hours. The dicyclohexylurea byproduct is filtered, and the filtrate is concentrated for purification.

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Sensitivity to Moisture |

|---|---|---|---|---|

| Acid Chloride Coupling | 65–78 | ≥95 | 4–6 h | High |

| DCC/DMAP Coupling | 60–70 | ≥90 | 12 h | Moderate |

The acid chloride route offers higher yields but demands stringent anhydrous conditions. Carbodiimide-mediated coupling, while slower, is preferable for moisture-sensitive boronate esters.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₀H₂₄BN₂O₃S ([M+H]⁺) : 399.1612.

- Observed : 399.1608.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-methyl-1,2-thiazol-5-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves sequential acylation and Suzuki-Miyaura coupling.

Thiazole Core Formation : Start with 2-amino-5-(3-methyl)thiazole derivatives (prepared via cyclization of thioureas with α-haloketones) .

Boronated Benzamide Coupling : React 4-boronobenzamide precursors (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with the thiazole intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O with Na₂CO₃ as base .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMSO/ethanol) to isolate the final product. Confirm purity via TLC and NMR .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–8.5 ppm for benzamide), thiazole protons (δ 2.5–3.0 ppm for methyl groups), and boron-related shifts (e.g., dioxaborolane at δ 1.3 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and B-O (∼1350 cm⁻¹) stretches .

Q. What in vitro assays are recommended for initial anticancer activity screening?

- Methodological Answer :

- MTT Assay : Test cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations over 48–72 hours .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms .

- Selectivity Index : Compare IC₅₀ values against non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of this compound?

- Methodological Answer :

- Reaction Optimization : Use density functional theory (DFT) to predict transition states in Suzuki coupling, identifying ideal catalysts (e.g., Pd vs. Ni) and solvent polarity effects .

- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with high binding scores (e.g., ΔG < −8 kcal/mol) .

- AI-Driven Design : Train machine learning models on existing SAR data to predict novel analogs with improved solubility or potency .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., methyl vs. fluorine on thiazole) and correlate with activity. For example, 3-methylthiazole derivatives show higher anticancer activity than 4-fluorobenzamide analogs .

- Metabolic Stability Testing : Use liver microsomes to assess if inactive analogs are rapidly metabolized, masking true efficacy .

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to verify direct binding to purported targets (e.g., tubulin) .

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety influence pharmacokinetics?

- Methodological Answer :

- Boron Neutron Capture Therapy (BNCT) : The boron group enables selective tumor targeting via neutron irradiation, generating cytotoxic α-particles .

- Plasma Stability : Assess hydrolysis of the dioxaborolane ring in PBS (pH 7.4) over 24 hours; stabilize with PEGylation if degradation exceeds 50% .

- Biodistribution : Track compound accumulation in xenograft models using ¹⁸F-labeled analogs and PET imaging .

Q. What experimental designs address low yield in the final Suzuki coupling step?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent (DMF vs. dioxane) to identify optimal conditions .

- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes under 150 W irradiation, improving yield by 20–30% .

- Ligand Screening : Test bidentate ligands (e.g., XPhos) to enhance Pd catalyst turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.